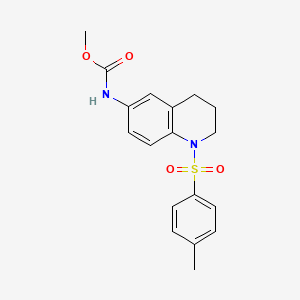

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is part of the 1,2,3,4-tetrahydroquinoline family, which is known for its significant biological activities and potential therapeutic applications .

Métodos De Preparación

The synthesis of Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the reaction of 1-tosyl-1,2,3,4-tetrahydroquinoline with methyl isocyanate. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Análisis De Reacciones Químicas

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.

Mecanismo De Acción

The mechanism of action of Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can be compared with other similar compounds in the 1,2,3,4-tetrahydroquinoline family, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1-Benzoyl-1,2,3,4-tetrahydroquinoline: Used in the synthesis of various organic compounds.

1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline: Studied for its potential antimicrobial activities.

Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research.

Actividad Biológica

Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound that belongs to the broader family of tetrahydroquinoline derivatives. This class of compounds has been widely studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound can be described by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₂O₃S

- Molecular Weight : 347.42 g/mol

The compound features a tosyl group that enhances its reactivity and potential for biological activity. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃S |

| Molecular Weight | 347.42 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | Typically >95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis and degradation. For instance, it may inhibit phenylethanolamine N-methyltransferase, impacting catecholamine levels.

- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), which may contribute to its neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of tetrahydroquinoline derivatives against various cancer cell lines. This compound has demonstrated promising results in inhibiting the proliferation of cancer cells through apoptosis induction.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 18.0 |

These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The compound's anti-inflammatory activity may be linked to its ability to inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tetrahydroquinoline scaffold can significantly influence its potency and selectivity.

Key Findings in SAR Studies

- Tosyl Group : The presence of the tosyl group enhances reactivity and biological activity.

- Substituent Variations : Alterations at the nitrogen or carbon positions can lead to changes in receptor binding affinity and enzyme inhibition efficacy.

Propiedades

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZHFNKDUZFHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.